molecular formula C7H6ClFO2S B13188887 2-Chloro-6-methylbenzene-1-sulfonyl fluoride CAS No. 432-22-4

2-Chloro-6-methylbenzene-1-sulfonyl fluoride

Katalognummer: B13188887
CAS-Nummer: 432-22-4
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: JFPGTYVBZNNIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride typically involves the fluorination of the corresponding sulfonyl chloride. One common method is the reaction of 2-Chloro-6-methylbenzene-1-sulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using sulfur tetrafluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. The compound can target specific enzymes or receptors, modulating their activity and affecting various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6-methylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride analog. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

432-22-4

Molekularformel

C7H6ClFO2S

Molekulargewicht

208.64 g/mol

IUPAC-Name

2-chloro-6-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3

InChI-Schlüssel

JFPGTYVBZNNIIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.